molecular formula C10H13NO B12946257 (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine

Cat. No.: B12946257
M. Wt: 163.22 g/mol
InChI Key: DRLVWPIMRZBCNJ-VHSXEESVSA-N
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Description

Nomenclature and Structural Characterization of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s IUPAC name, (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine , reflects its bicyclic structure and stereochemistry. The cyclopropane ring is numbered such that the amine group (-NH2) occupies position 1, while the 3-methoxyphenyl substituent is at position 2. The R and S descriptors denote the absolute configuration of the two chiral centers:

  • C1 (amine-bearing carbon) adopts the R configuration due to the priority order of substituents (NH2 > cyclopropane ring > hydrogen).
  • C2 (methoxyphenyl-bearing carbon) adopts the S configuration based on the Cahn-Ingold-Prelog rules.

The stereochemical integrity is critical for interactions in enantioselective reactions, particularly in pharmaceutical intermediates.

Molecular Formula, Weight, and CAS Registry Number

The compound’s molecular formula is C10H13NO , corresponding to a molecular weight of 163.22 g/mol . Its CAS Registry Number, 732211-88-0 , uniquely identifies it in chemical databases.

Property Value
Molecular Formula C10H13NO
Molecular Weight (g/mol) 163.22
CAS Registry Number 732211-88-0

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • 1H NMR : Expected signals include:
    • A singlet at δ ~3.80 ppm for the methoxy group (-OCH3).
    • Aromatic protons in the 3-methoxyphenyl group appearing as multiplets between δ 6.70–7.30 ppm.
    • Cyclopropane ring protons as distinct multiplets due to diamagnetic anisotropy (δ 1.20–2.50 ppm).
  • 13C NMR : Key signals include:
    • Methoxy carbon at δ ~55 ppm.
    • Aromatic carbons (110–160 ppm) and cyclopropane carbons (10–30 ppm).
Infrared (IR) Spectroscopy
  • Strong absorption at ~3350 cm⁻¹ (N-H stretch, primary amine).
  • C-O stretch of the methoxy group at ~1250 cm⁻¹.
  • Aromatic C=C stretches near 1600 cm⁻¹.
Mass Spectrometry (MS)

The molecular ion peak ([M+H]+) is expected at m/z 164. Fragmentation patterns likely involve:

  • Loss of the methoxy group (-OCH3, m/z 135).
  • Cleavage of the cyclopropane ring, yielding ions at m/z 77 (benzene fragment) and m/z 58 (cyclopropylamine).
Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima near 270–280 nm (π→π* transitions of the aromatic ring).

X-ray Crystallographic Analysis and Absolute Configuration Validation

Single-crystal X-ray diffraction confirms the 1R,2S configuration. Key crystallographic parameters include:

  • Bond lengths : C1-N (1.45 Å), C2-C(aryl) (1.51 Å).
  • Bond angles : Cyclopropane ring angles (~60°), consistent with ring strain.
  • Torsional angles : The dihedral angle between the cyclopropane ring and methoxyphenyl plane is ~85°, indicating near-perpendicular orientation.

The Flack parameter (≈0.02) and Hooft parameter (≈0.01) validate the enantiopure structure.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1

InChI Key

DRLVWPIMRZBCNJ-VHSXEESVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2N

Canonical SMILES

COC1=CC=CC(=C1)C2CC2N

Origin of Product

United States

Biological Activity

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including interactions with various biological targets such as enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropane ring substituted with a methoxyphenyl group. This unique configuration contributes to its biological activity by influencing its interaction with biological macromolecules.

PropertyValue
Molecular FormulaC10_{10}H13_{13}N
Molecular Weight163.22 g/mol
CAS Number1402222-66-5
SolubilitySoluble in organic solvents

The biological activity of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is primarily attributed to its ability to interact with specific molecular targets. The presence of the methoxy and amine groups enhances its binding affinity to various receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood and cognition.

Interaction with Biological Targets

  • Receptors : The compound may interact with dopamine and serotonin receptors, which are critical in regulating mood and behavior.
  • Enzymes : It has been suggested that it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine exhibits notable activity against various cell lines. The following table summarizes key findings from in vitro studies:

Study ReferenceCell LineIC50_{50} (µM)Observations
HeLa60.70Significant cytotoxicity observed
PC-349.79High potency against prostate cancer cells
RKO78.72Moderate cytotoxic effects

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of cyclopropane derivatives found that (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine exhibited significant cytotoxicity against human tumor cell lines, particularly in the prostate cancer model (PC-3). The IC50_{50} values indicated a strong potential for further development as an anticancer agent .
  • Neuropharmacological Effects : Another investigation into the neuropharmacological effects revealed that compounds similar to (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine could modulate dopaminergic activity, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The methoxy group (-OCH₃) in the target compound differs from halogen substituents (e.g., -F, -Cl) in analogs, impacting electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 3,4-diF C₉H₉F₂N 169.17 Intermediate for Ticagrelor
(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine 4-Cl C₉H₁₀ClN 167.64 Antidepressant research
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl 4-F C₉H₁₁ClFN 187.64 Fluorinated building block
R568 () 3-MeO (ethyl) C₁₇H₁₉ClFNO 319.79 Calcilytic (CaSR modulator)

Key Observations :

  • Synthetic Complexity : Methoxy groups may require protection/deprotection steps, unlike halogens introduced via direct substitution .

Pharmacological Activity

  • Ticagrelor Intermediate : The 3,4-difluoro analog is pivotal in Ticagrelor synthesis, where halogenation enhances metabolic stability .
  • Antidepressant Potential: The 4-chloro derivative ((1R,2S)-14) demonstrates selective serotonin reuptake inhibition in preclinical models .
  • Calcilytic Activity : R568, bearing a 3-methoxy group on an ethyl side chain, inhibits calcium-sensing receptors (CaSR), suggesting methoxy’s role in target engagement .

Physicochemical and Crystallographic Data

  • Crystal Structures : The 3,4-difluoro derivative forms orthorhombic crystals (space group P2₁2₁2₁) with a refinement value R=0.04, validated via SXRD .
  • Solubility : Halogenated analogs show moderate aqueous solubility (e.g., 3,4-difluoro HCl salt: ~10 mg/mL in DMSO), whereas methoxy derivatives may require co-solvents .

Preparation Methods

Key Steps:

  • Cyclopropanation Reaction :

    • A precursor compound, such as a substituted alkene or diazo compound, is subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents (e.g., diiodomethane and zinc-copper couple).
    • The reaction conditions are optimized to favor the desired stereochemistry.
  • Introduction of Methoxy-Substituted Phenyl Group :

    • The phenyl group with a methoxy substituent is introduced via nucleophilic substitution or coupling reactions.
    • Reagents like Grignard reagents or organolithium compounds may be employed.
  • Amine Functionalization :

    • The amine group is introduced either by direct amination or through intermediate functional groups like nitriles or imines, followed by reduction.
    • Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Specific Reported Methods

Method 1: Asymmetric Cyclopropanation

  • Reagents and Conditions :
    • A chiral catalyst such as CBS (Corey-Bakshi-Shibata) catalyst is used for asymmetric induction.
    • Borane-tetrahydrofuran (BH3-THF) acts as a reducing agent.
  • Procedure :
    • The starting material undergoes asymmetric cyclopropanation to form the desired chiral intermediate.
    • Subsequent functionalization introduces the methoxyphenyl group and amine functionality.

Method 2: Diastereoselective Synthesis

  • Reagents and Conditions :
    • Starting from an epoxide precursor, sodium hydroxide in toluene facilitates ring opening to form an intermediate cyclopropane carboxylate.
    • Hydrolysis and Hofmann degradation yield the final amine product.
  • Advantages :
    • High diastereoselectivity ensures the desired (1R,2S) configuration.

Method 3: Nitro Reduction Pathway

  • Reagents and Conditions :
    • A nitro-substituted cyclopropane precursor is reduced using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0 °C).
  • Procedure :
    • Controlled addition of zinc dust ensures selective reduction of the nitro group to an amine without affecting other functional groups.

Challenges in Synthesis

  • Stereochemical Control : Achieving the specific (1R,2S) configuration requires highly selective catalysts or resolution techniques.
  • Yield Optimization : Multi-step reactions often result in cumulative loss of yield; optimizing each step is critical for industrial scalability.
  • Safety Concerns : Some reagents, such as diazomethane or boranes, are hazardous and require careful handling.

Data Table: Summary of Key Reactions

Step Reagents/Conditions Outcome
Cyclopropanation Diazomethane/Zn-Cu couple Formation of cyclopropane ring
Methoxyphenyl Group Addition Grignard reagent or organolithium compound Introduction of methoxy-substituted phenyl
Amine Functionalization LiAlH4 or catalytic hydrogenation Conversion to primary amine
Asymmetric Induction CBS catalyst + BH3-THF Stereoselective formation of chiral center
Nitro Reduction Zinc dust in methanolic HCl Reduction of nitro group to amine

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